molecular formula C9H10N2O2S B13968015 Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate

Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate

Cat. No.: B13968015
M. Wt: 210.26 g/mol
InChI Key: LWJLSYBDZJKYJR-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate: is a heterocyclic compound that features a fused ring system containing nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a thioamide in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyridine or thiazine rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

  • 7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine
  • 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

Comparison: Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate is unique due to the presence of the carboxylate group at the 7-position, which can influence its reactivity and biological activity. In contrast, similar compounds like 7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine lack this functional group, potentially leading to different chemical and biological properties .

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate

InChI

InChI=1S/C9H10N2O2S/c1-13-9(12)6-4-7-8(11-5-6)14-3-2-10-7/h4-5,10H,2-3H2,1H3

InChI Key

LWJLSYBDZJKYJR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N=C1)SCCN2

Origin of Product

United States

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